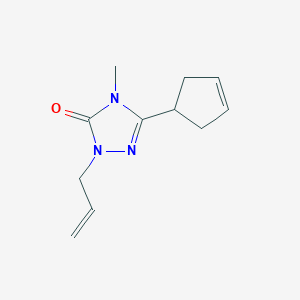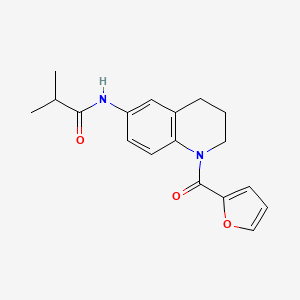
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a complex organic compound that contains a furan-2-carbonyl group . Furan-containing compounds are known to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates . The chemistry of acyl isothiocyanates is very rich and diverse and has been employed in the synthesis of a number of biologically active heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The reactivity of acyl isothiocyanates, which are bifunctional compounds containing an acyl group and a thiocyanate group, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These compounds are more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group which reinforces the reactivity of the isothiocyanate group and enhances nucleophilic addition at this site .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT) with the B3LYP functional .科学的研究の応用
Prodrug Applications and Drug Release
Research indicates that derivatives of furan and tetrahydroquinoline, similar to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, can serve as bioreductively activated prodrug systems. These systems are designed to release therapeutic drugs selectively within hypoxic solid tumors, exploiting the unique environment of cancer cells to trigger drug release. Such applications highlight the potential for using these compounds in targeted cancer therapies (Berry et al., 1997).
Synthesis and Structural Analysis
The synthesis of various derivatives of tetrahydroquinoline, incorporating furan moieties, has been extensively studied. These compounds exhibit significant pharmacological interest due to their diverse biological activities. For instance, research into the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has provided insights into the potential of these compounds in drug development and the study of biological mechanisms (Kandinska et al., 2006).
Antituberculosis Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anti-tuberculosis activity. Such studies are crucial for developing new therapeutic agents against tuberculosis, showcasing the broader applicability of this class of compounds in addressing global health challenges (Bai et al., 2011).
Computational Studies and Drug Design
Computational assessments of the electronic structure of derivatives similar to this compound have provided insights into their reactivity and potential as drug candidates. These studies help in understanding the fundamental properties of these compounds and their interactions with biological targets, thus aiding in the design of more effective drugs (Schöneboom et al., 2003).
Antibacterial Activity
The antibacterial activity of certain tetrahydroquinoline derivatives highlights the potential of this compound and similar compounds in antimicrobial therapy. Such applications are critical in the fight against antibiotic-resistant bacterial strains, underscoring the importance of continued research in this area (Murugavel et al., 2015).
作用機序
将来の方向性
Furan-containing compounds have shown potential in various fields, especially in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring the biological activity of new series of heterocycles containing the furan moiety . Additionally, the synthesis of these compounds could be optimized for more efficient and eco-friendly production .
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICJIDLHWGKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
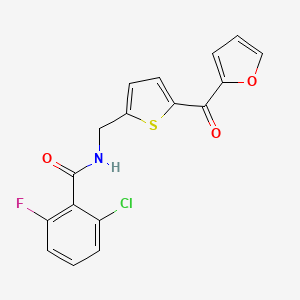

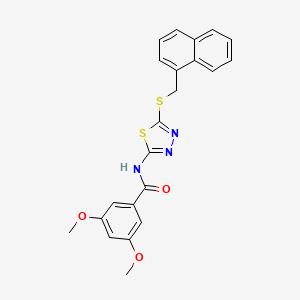
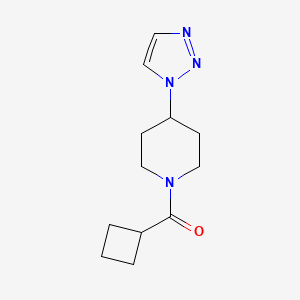
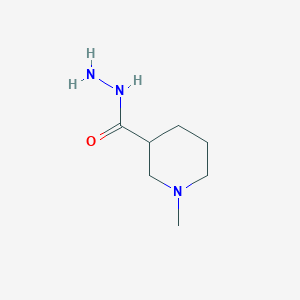
![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)
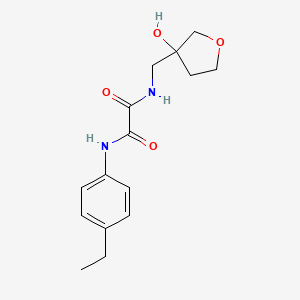
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)
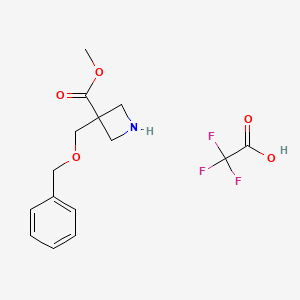

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
